2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine
Overview
Description
2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis methods and reactions: Research has explored various synthesis routes and reactions involving bromopyridine derivatives. For instance, Hertog et al. (2010) investigated the synthesis of 2-amino-5-ethoxypyridine, highlighting the challenges in preparing this compound due to side reactions and proposing alternative synthesis routes (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010). Additionally, Hertog, Falter, and Linde (1948) described the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, demonstrating the reactivity of bromine atoms in brominated pyridines (Hertog, Falter, & Linde, 1948).
Reactivity and transformations: The behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid has been studied by Hertog and Bruyn (2010), providing insights into the reactivity and transformation of these compounds (Hertog & Bruyn, 2010).
Application in medicinal chemistry: A study by Stock et al. (2011) on 5-lipoxygenase-activating protein (FLAP) inhibitors highlighted the development of a potent, oral FLAP inhibitor, incorporating a pyridine moiety. This research underscores the potential application of bromopyridine derivatives in developing new therapeutic agents (Stock et al., 2011).
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxy-3-ethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-16-11-4-3-5-15-12(11)17-10-6-9(13)7-14-8-10/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSIXYXASGEVNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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